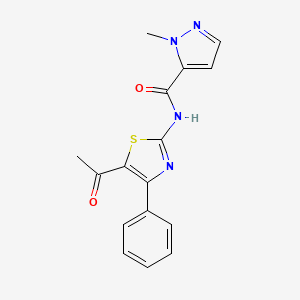

N-(5-acetyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10(21)14-13(11-6-4-3-5-7-11)18-16(23-14)19-15(22)12-8-9-17-20(12)2/h3-9H,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCXLYZONCHONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-acetyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of thiazole-pyrazole derivatives, which are known for their bioactive properties. The synthesis typically involves multi-step reactions starting from thiazole and pyrazole precursors, utilizing various chemical transformations such as cyclization, substitution, and amidation to achieve the final product.

Biological Activities

The biological activities of this compound have been explored in several studies:

1. Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study, derivatives were screened against E. coli, S. aureus, and other pathogens using the well diffusion method, showing effective zones of inhibition .

2. Anticancer Potential

- Research indicates that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values indicating strong anticancer activity against specific cell lines .

3. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or activation of these targets, resulting in various biochemical responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Screening

In a recent study, several derivatives of pyrazole-thiazole compounds were synthesized and screened for antimicrobial activity. The results showed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics in terms of efficacy .

Case Study: Anticancer Evaluation

Another study focused on evaluating the anticancer potential of thiazole-pyrazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, thereby reducing cell viability significantly compared to control groups .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazole moieties have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study found that certain thiazole-pyrazole hybrids showed promising activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Thiazole derivatives have been reported to possess antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. A series of thiazole-containing compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Material Science

Luminescent Materials

this compound has been explored in the development of luminescent materials. The incorporation of thiazole and pyrazole moieties enhances the photophysical properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Electroluminescent Devices

The compound's unique structural features allow it to act as an effective electron transport material in electroluminescent devices. Its ability to form stable thin films with good charge transport properties makes it a candidate for further research in the field of organic electronics .

Biological Studies

Neuroprotective Effects

Studies have indicated that derivatives of this compound may exhibit neuroprotective effects. Research focused on thiazole-based compounds has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

相似化合物的比较

Structural Analogues in Pyrazole-Carboxamide Family

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its derivatives (3b–3e) share the pyrazole-carboxamide scaffold but differ in substituents (e.g., chloro, fluorophenyl, tolyl). Key comparisons include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3a, 3b) increase molecular weight and may reduce solubility compared to electron-donating groups (e.g., methyl in 3c).

- Synthetic Yields : The target compound’s yield is unspecified, but derivatives like 3d achieve higher yields (71%) due to optimized coupling conditions .

Thiazole-Carboxamide Analogues

Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () share the thiazole-carboxamide core but replace the pyrazole with pyridinyl groups. These analogues are synthesized via hydrolysis of ethyl carboxylates followed by amine coupling, achieving moderate yields (50–80%) . Unlike the target compound, these derivatives exhibit documented activity in cAMP inhibition assays, suggesting divergent pharmacological profiles .

Functional Group Variations

- Carbothioamide Derivatives : Compounds like 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () replace the carboxamide with a carbothioamide group. This substitution alters hydrogen-bonding capacity and may enhance metabolic stability .

Simplified Pyrazole-Carboxamide Cores

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () lacks the thiazole and benzo[1,3]dioxole moieties, resulting in a smaller molecular weight (235.72 g/mol vs. ~400 g/mol for the target compound). This simplification may improve bioavailability but reduce target specificity .

常见问题

What are the common synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and its analogs?

Answer:

The synthesis typically involves multi-step heterocyclic reactions. For example:

- Hydrazinolysis and Alkylation : Ethyl 5-methyl-1H-pyrazole-3-carboxylate is subjected to hydrazinolysis, followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclization to form the thiazole-triazole core .

- Carboxamide Formation : Pyrazole intermediates are functionalized via condensation with thioacetamide derivatives under controlled pH and temperature to introduce the carboxamide group .

Key Characterization : Structures are confirmed via ¹H NMR (e.g., methyl protons at δ 2.5–3.0 ppm), IR (C=O stretch ~1670 cm⁻¹), and LC-MS (m/z consistent with molecular weight) .

How can reaction conditions be optimized to improve yield and purity of this compound?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while K₂CO₃ facilitates alkylation reactions .

- Temperature Control : Alkylation reactions proceed efficiently at room temperature, whereas heterocyclization may require reflux (e.g., 80–100°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in similar pyrazole-thiazole hybrids?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., phenyl and thiazole protons) .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., torsion angles between thiazole and pyrazole rings) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₄N₄O₂S requires m/z 326.0837) .

How can computational tools like molecular docking predict the biological activity of this compound?

Answer:

- PASS Online® : Predicts probable targets (e.g., kinase inhibition, receptor antagonism) based on structural similarity to known bioactive molecules .

- AutoDock Vina : Docks the compound into protein binding pockets (e.g., androgen receptor for anti-prostate cancer activity) to calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

How should researchers address contradictions between predicted and experimental biological activity data?

Answer:

- Validation Assays : Compare PASS predictions (e.g., anti-inflammatory potential) with in vitro assays (e.g., COX-2 inhibition) .

- Dose-Response Studies : Identify discrepancies between computational IC₅₀ (e.g., predicted 10 nM) and experimental EC₅₀ (e.g., observed 50 nM) via Hill slope analysis .

- Metabolic Stability Tests : Evaluate if poor bioavailability (e.g., hepatic microsome assays) explains reduced activity .

What structural modifications enhance the compound’s bioactivity or selectivity?

Answer:

- Bioisosteric Replacement : Substitute the 5-aryl group with alkynylthiophene to improve CB1 receptor antagonism (e.g., compound 18 in ).

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost metabolic stability .

- Hybridization : Fuse with benzimidazole (e.g., compound 9c ) to enhance DNA intercalation .

How does molecular docking elucidate binding interactions with therapeutic targets?

Answer:

- Androgen Receptor (AR) : The carboxamide group forms hydrogen bonds with Asn705 and Thr877, while the thiazole ring engages in π-π stacking with Phe764 .

- CB1 Receptor : Alkynylthiophene substituents occupy a hydrophobic crevice lined by Phe170 and Trp279, improving antagonist potency .

What alternative synthetic routes exist for derivatives with improved solubility?

Answer:

- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrazole nitrogen to enhance aqueous solubility .

- Prodrug Strategies : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) for better membrane permeability .

How can researchers resolve isomerism challenges during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers (e.g., using a Chiralpak AD-H column) .

- NOESY NMR : Identifies spatial proximity of substituents to distinguish regioisomers (e.g., 1,3- vs. 1,4-disubstituted pyrazoles) .

What in vitro models are suitable for evaluating anti-cancer activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。